(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, a bicyclic heterocyclic framework widely explored in medicinal chemistry due to its versatility in modulating biological targets. The structure features a (4-(tert-butyl)phenyl) group attached via a methanone linker to the pyrazolo[1,5-a]pyrazine core.
Synthetic routes for this class of compounds often involve Suzuki-Miyaura coupling (e.g., boronic acid derivatives reacting with halogenated intermediates) or Buchwald-Hartwig amination, as seen in and . The target compound was synthesized via a two-step process: (1) coupling of a boronic acid with a brominated pyrazolo-pyrazine intermediate, followed by (2) deprotection under acidic conditions, yielding a 43% purified product .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-17(2,3)14-6-4-13(5-7-14)16(21)19-10-11-20-15(12-19)8-9-18-20/h4-9H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSGVLQQPLZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
The dihydropyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : Reaction of 1H-pyrazole-5-carbaldehyde with ethylenediamine derivatives under basic conditions forms the pyrazine ring.
- Step 2 : Reduction of intermediates (e.g., nitro groups) using FeCl₃/hydrazine hydrate yields the dihydro structure.
- Combine 1H-pyrazol-5-amine (1.0 equiv) with 1,2-dibromoethane (1.2 equiv) in DMF.
- Add K₂CO₃ (2.5 equiv) and heat at 80°C for 12 h.
- Purify via flash chromatography (DCM/MeOH 20:1) to obtain 6,7-dihydropyrazolo[1,5-a]pyrazine.
Introduction of the 4-(tert-Butyl)Benzoyl Group
Acylation via Nucleophilic Substitution
The methanone bridge is introduced through Friedel–Crafts acylation or direct coupling:
- Method A : React 4-(tert-butyl)benzoyl chloride with the dihydropyrazolo[1,5-a]pyrazine core in the presence of AlCl₃.
- Method B : Use Pd-catalyzed coupling (e.g., Suzuki–Miyaura) with boronic ester derivatives.
- Dissolve 6,7-dihydropyrazolo[1,5-a]pyrazine (1.0 equiv) and 4-(tert-butyl)phenylboronic acid (1.2 equiv) in dioxane/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), and reflux at 100°C for 24 h.
- Isolate product via extraction (EtOAc/H₂O) and silica gel chromatography.
Microwave-Assisted One-Pot Synthesis
Modern approaches employ microwave irradiation to accelerate key steps:
- Combine 1H-pyrazole-5-amine, 4-(tert-butyl)benzaldehyde, and ethylenediamine in acetic acid.
- Irradiate at 150°C for 30 min under microwave conditions.
- Purify via recrystallization (ethanol/water).
Advantages :
Key Intermediate Characterization
Analytical Data for Critical Intermediates
Purification and Scalability
Chromatographic Techniques
Challenges in Scalability
- Issue : Low solubility of tert-butyl aromatics in polar solvents.
- Solution : Use tert-butanol/water mixtures for recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Conventional cyclocondensation | 65–78 | 12–24 | 95–98 | Moderate |
| Microwave-assisted | 78–82 | 0.5–2 | 98–99 | High |
| Pd-catalyzed coupling | 70–75 | 24 | 97 | Low (Pd cost) |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and modulate the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The aryl group attached to the pyrazolo-pyrazine core significantly influences physicochemical and biological properties. Key analogs include:
*Estimated based on similar structures in and .
†Based on analogs in .
Key Observations :
Core Modifications and Heterocyclic Variants
Modifications to the pyrazolo-pyrazine core or its substitution pattern alter pharmacological profiles:
Pyrazolo[1,5-a]pyrimidines
- Example : 5,7-Diarylpyrazolo[1,5-a]pyrimidines () exhibit DNA-binding properties due to extended π-conjugation.
Thieno-Pyrazolo Hybrids
- Example: Thieno[2,3-b]pyridine derivatives () show antimicrobial activity, attributed to the sulfur atom’s electronegativity.
- Comparison : The absence of sulfur in the target compound may limit antimicrobial efficacy but reduce off-target interactions.
Biological Activity
The compound (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a unique structure that has garnered attention for its potential biological activities. This article reviews relevant literature and research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 284.36 g/mol. The presence of the tert-butyl group and the pyrazolo[1,5-a]pyrazine moiety suggests possible interactions with biological targets due to their steric and electronic properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against Mycobacterium tuberculosis , targeting pantothenate synthetase (PS), which is crucial for bacterial survival in nonreplicating states . This suggests that this compound may possess similar or enhanced activity against resistant strains of bacteria.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to inhibit vital metabolic pathways in bacteria. The inhibition of PS could lead to the disruption of coenzyme A synthesis, ultimately affecting fatty acid metabolism and energy production in bacteria .
Study 1: Antimicrobial Efficacy
In a study examining various pyrazole derivatives, it was found that compounds structurally related to this compound showed promising inhibitory effects against several strains of bacteria including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 µg/mL depending on the specific derivative tested .
Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain derivatives led to significant cell death in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| Cytotoxicity | Significant against cancer cells | |
| Mechanism of Action | Inhibition of pantothenate synthetase |
Future Directions
The ongoing research into the biological activities of this compound highlights its potential as a lead compound for developing new antimicrobial agents and anticancer drugs. Further studies are necessary to elucidate its full mechanism of action and optimize its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF for solubility), and catalysts (e.g., Pd-based catalysts for coupling reactions). Monitoring reaction progress via thin-layer chromatography (TLC) is essential to minimize side products . Multi-step protocols often require intermediate purification via column chromatography or recrystallization to achieve >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹).
Cross-validate results with theoretical simulations (e.g., DFT calculations) for accuracy .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in moisture-sealed containers to prevent hydrolysis or oxidation. For long-term stability, lyophilize and store as a solid in amber vials .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer : SC-XRD provides precise bond lengths, angles, and dihedral angles (e.g., pyrazolo-pyrazine ring conformation, tert-butyl group orientation). For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.17 Å, b = 10.70 Å, c = 13.92 Å) can be determined, ensuring accurate 3D structural models. Refinement metrics like R factor (<0.05) and data-to-parameter ratio (>12:1) validate reliability .
Q. What strategies can address contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Reconcile discrepancies by:
- Solvent Effects : Re-run NMR in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3).
- Dynamic Effects : Assess rotational barriers (e.g., tert-butyl group rotation) via variable-temperature NMR.
- Computational Validation : Compare experimental data with DFT-optimized structures using software like Gaussian or ORCA .
Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Use quantitative structure-activity relationship (QSAR) models to predict bioavailability and metabolic stability. Compare with analogs lacking the tert-butyl group to isolate its effects .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The pyrazolo-pyrazine core acts as an electron-deficient heterocycle, facilitating nucleophilic attack at the methanone carbonyl. Investigate via kinetic studies (e.g., monitoring reaction rates under varying pH) and isotopic labeling (e.g., 18O tracing to track carbonyl oxygen displacement) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
